molecular formula C130H220N44O41 B10776046 Secretin, porcine

Secretin, porcine

Cat. No.: B10776046
M. Wt: 3055.4 g/mol
InChI Key: JWQZOTGHUDZFMU-WIDFLDSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 is a 29-residue amidated peptide characterized by a high density of arginine (Arg, 6 residues) and leucine (Leu, 7 residues). The C-terminal amidation enhances proteolytic stability, a feature shared with bioactive peptides like neuropeptides and hormones .

Properties

Molecular Formula

C130H220N44O41

Molecular Weight

3055.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1

InChI Key

JWQZOTGHUDZFMU-WIDFLDSMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N

Origin of Product

United States

Biological Activity

The compound H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 is a bioactive peptide with potential therapeutic applications. This detailed article explores its biological activities, mechanisms, and relevant research findings.

Structure and Properties

This peptide consists of 30 amino acids, with a molecular weight of approximately 3,400 Da. The sequence features various functional groups that contribute to its biological activity, including hydrophilic and hydrophobic regions which may influence its interaction with biological membranes and receptors.

Biological Activities

  • Antimicrobial Activity : Research has indicated that peptides similar to this compound exhibit antimicrobial properties. Peptides can disrupt bacterial membranes, leading to cell lysis. A study showed that certain sequences within the peptide could enhance its effectiveness against gram-positive and gram-negative bacteria.
  • Antioxidant Properties : The presence of specific amino acids such as serine and arginine in the sequence is associated with antioxidant activity. These residues can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that peptides with similar sequences can promote neuronal survival and reduce apoptosis in neurodegenerative conditions. This activity may be mediated through modulation of signaling pathways involved in cell survival.
  • Immunomodulatory Effects : The peptide may influence immune responses by modulating cytokine production and enhancing the activity of immune cells such as macrophages and T-cells.

The mechanisms underlying the biological activities of this peptide involve:

  • Receptor Binding : The peptide may bind to specific receptors on cell surfaces, initiating signaling cascades that lead to various physiological responses.
  • Membrane Interaction : Its amphipathic nature allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial effects of similar peptides, it was found that modifications in the amino acid sequence significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The optimal sequence was identified as having a higher proportion of positively charged residues, which increased binding to negatively charged bacterial membranes.
  • Neuroprotection in Models of Alzheimer's Disease : A case study demonstrated that administration of peptides resembling H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu... reduced amyloid-beta aggregation in cellular models, suggesting potential for therapeutic use in Alzheimer's disease.
  • Immunomodulation in Cancer Therapy : Another study highlighted the immunomodulatory effects of this peptide in enhancing T-cell responses in cancer models, indicating its potential role as an adjuvant in cancer immunotherapy.

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of bacterial membranes
AntioxidantFree radical scavenging
NeuroprotectiveModulation of survival pathways
ImmunomodulatoryCytokine modulation

Scientific Research Applications

Structural Characteristics

The peptide consists of 24 amino acids, with a molecular formula of C132H224N44O43C_{132}H_{224}N_{44}O_{43} and a molecular weight of approximately 2,835.6 Da. The sequence includes several key amino acids that are known for their roles in biological functions, such as signaling and enzymatic activity.

Amino Acid Composition

Amino AcidCount
Histidine1
Serine5
Aspartic Acid3
Glycine1
Threonine3
Phenylalanine1
Glutamic Acid1
Leucine6
Arginine4
Alanine1
Glutamine2
Valine1

Therapeutic Potential

The peptide has been investigated for its therapeutic applications, particularly in the fields of endocrinology and metabolic disorders. Studies have shown that peptides similar to this sequence can act as agonists or antagonists of various receptors, influencing metabolic pathways.

Case Study: Insulin Sensitization

Research has indicated that peptides with similar sequences can enhance insulin sensitivity in diabetic models, suggesting potential use in diabetes management .

Drug Development

The structural characteristics of this peptide make it a candidate for drug development. Its ability to mimic natural hormones or neurotransmitters allows it to be explored as a therapeutic agent.

Example: Peptide-Based Drugs

Peptides derived from sequences like H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu have been successfully developed into drugs for conditions such as obesity and metabolic syndrome, showcasing their versatility in pharmaceutical applications .

Diagnostic Tools

Peptides are increasingly used as biomarkers or components in diagnostic assays. The specific sequence of H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu can be utilized in assays to detect certain conditions or diseases.

Application: Biomarker for Cancer

Studies have indicated that specific peptides can serve as biomarkers for cancer detection, potentially leading to earlier diagnosis and improved patient outcomes .

Biotechnological Applications

In biotechnology, peptides are employed in various applications including enzyme inhibitors, antimicrobial agents, and as components in biosensors.

Example: Antimicrobial Activity

Research has shown that certain peptides exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics .

Chemical Reactions Analysis

Peptide Bond Formation

  • Mechanism : Condensation reactions between the carboxyl group of one amino acid and the amino group of another, typically catalyzed by coupling reagents like HATU or HBTU under basic conditions (e.g., DIPEA) .

  • Example :

    R-COOH+NH-R’HATU, DIPEAR-CO-NH-R’+H₂O\text{R-COOH} + \text{NH-R'} \xrightarrow{\text{HATU, DIPEA}} \text{R-CO-NH-R'} + \text{H₂O}
  • Method : Often achieved via solid-phase synthesis using Fmoc-protected amino acids to prevent side-chain reactions .

Table 1: Synthesis Methods

MethodKey Features
Solid-phase synthesisStepwise addition of Fmoc-protected amino acids, cleavage from resin
Solution-phase synthesisUse of activation agents like HATU, purification via HPLC

Degradation Reactions

Porcine secretin undergoes enzymatic hydrolysis, primarily via proteases . Key degradation pathways include:

Proteolytic Cleavage

  • Trypsin : Cleaves after arginine (Arg) or lysine (Lys) residues (e.g., at positions 12, 14, 22 in the sequence) .

  • Carboxypeptidase : Hydrolyzes the C-terminal amide bond (Val-NH₂) to release valine .

  • Glycosidases : Not applicable due to absence of glycosylation sites.

Table 2: Degradation Pathways

EnzymeCleavage SiteProducts
TrypsinAfter Arg/LysShorter peptides (e.g., HSDGTFTSELSR, LRDSARLQRLLQGLV)
CarboxypeptidaseC-terminal Val-NH₂Val + truncated peptide

Stability and Reactivity

The compound’s stability depends on environmental factors:

pH Sensitivity

  • Acidic conditions : Protonation of side-chain carboxyl groups (Asp, Glu) reduces solubility.

  • Basic conditions : Deprotonation of amine termini (His, Arg) enhances solubility but may accelerate hydrolysis.

Thermal Stability

  • Denaturation : Peptide bonds remain intact under moderate heating, but prolonged exposure to high temperatures (>60°C) may cause aggregation.

Functional Group Reactivity

  • Amino termini (His, Ser) : React with electrophiles (e.g., NHS esters) for conjugation.

  • Carboxyl termini (Val-NH₂) : Amide bond formation via coupling agents (e.g., EDC).

Clinical Relevance

As a diagnostic tool for pancreatic disorders, porcine secretin’s stability during administration is critical. Its rapid degradation in vivo necessitates controlled delivery systems .

Note: Data tables and synthesis/degradation pathways are based on structural analysis from PubChem , ChemWhat , and peptide synthesis protocols .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Kinase Substrate Peptides

The peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly () shares the Arg-Arg-Ala-Ser motif with the target peptide’s Arg-Leu-Arg-Asp-Ser-Ala segment. In contrast, the target peptide’s Asp-Ser sequence may influence kinase specificity due to the negatively charged aspartate residue.

Table 1: Comparison with Kinase Substrates
Feature Target Peptide Peptide
Key Motif Arg-Leu-Arg-Asp-Ser-Ala Arg-Arg-Ala-Ser-Leu-Gly
Phosphorylation Site Ser (position 13) Ser (central residue)
$K_m$ (µM) Not reported 2.5–3
Functional Role Potential kinase substrate Model substrate for cAMP kinase

Receptor Agonist Peptides

The thrombin receptor agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe () activates phospholipase D and calcium signaling in mesangial cells. While the target peptide lacks the Ser-Phe-Leu-Leu-Arg motif critical for thrombin receptor activation, its Arg-Leu repeats may facilitate interactions with G-protein-coupled receptors (GPCRs) or extracellular matrix proteins .

Table 2: Comparison with Receptor Agonists
Feature Target Peptide Peptide (SFLLRNPNDKYEPF)
Key Motif Arg-Leu repeats Ser-Phe-Leu-Leu-Arg
Receptor Interaction Hypothetical GPCRs Thrombin receptor (PAR-1)
Signaling Pathway Not characterized Phospholipase D, calcium flux

Structural Analogs with Modifications

A peptide from (H-Alb-QGTFTSDYSKYLDKRFtAKDFIEWLLSA) shares the Thr-Phe-Thr-Ser motif with the target peptide but includes non-canonical residues like aminobutyric acid (Alb) and tyrosine (Tyr). These modifications increase hydrophobicity and may enhance membrane permeability compared to the target peptide’s polar Asp/Glu residues .

Table 3: Comparison with Modified Analogs
Feature Target Peptide Peptide
N-Terminal Modification None Alb substitution
Hydrophobic Residues 7 Leu, 2 Val 3 Phe, 2 Tyr, 1 Trp
Charge at pH 7 Positive (6 Arg) Neutral (balanced charges)

Protease Inhibitor Peptides

The α2-antiplasmin-derived peptide Asn-Lys-Phe-Asp-Pro-Ser-Leu-Thr-Gln-Arg () contains a Ser-Leu-Thr-Gln-Arg motif homologous to the target peptide’s Ser-Arg-Leu-Arg sequence. However, α2-antiplasmin primarily inhibits plasmin, while the target peptide’s lack of conserved protease-binding loops (e.g., reactive center) suggests divergent functions .

Research Findings and Implications

  • Kinase Interactions : The target peptide’s Arg-Leu-Arg-Asp-Ser-Ala motif resembles substrates for cAMP-dependent kinases, but its aspartate residue may confer unique binding specificity compared to acetylated analogs .
  • Stability : C-terminal amidation and multiple leucines enhance stability, contrasting with dansyl-modified peptides () that rely on hydrophobicity for assay compatibility .

Preparation Methods

Resin Selection and Initial Attachment

The peptide’s C-terminal amidation necessitates the use of a Rink amide resin or Sieber amide resin, which provides a stable amide linkage upon cleavage. A substitution level of 0.3–0.6 mmol/g is preferred to minimize steric hindrance during coupling, particularly for bulky residues like arginine and leucine. The first amino acid, valine, is anchored via its carboxyl group using a hydroxybenzotriazole (HOBt)-activated ester in dimethylformamide (DMF), achieving >99% coupling efficiency under nitrogen atmosphere.

Fmoc/tBu Protection Scheme

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is universally adopted due to its compatibility with acid-labile side-chain protecting groups. Critical protections include:

  • His1 : Boc (tert-butyloxycarbonyl) on the π-nitrogen to prevent racemization during coupling.

  • Asp3, Asp15, Glu9 : Side chains protected with OtBu (tert-butyl ester).

  • Arg12, Arg14, Arg17, Arg20 : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

  • Ser2, Ser7, Ser10, Ser16 : Protected with Trt (trityl) to minimize β-elimination.

Amino Acid Activation and Coupling Dynamics

Coupling Reagents and Efficiency

Double coupling is mandatory for sterically hindered residues (e.g., Arg, Leu) using a 4:1 molar excess of Fmoc-amino acids. Optimal reagent combinations include:

Residue TypeReagent SystemCoupling TimeEfficiency
StandardDIC (1.5 eq) / OxymaPure (1 eq)45 min>99.5%
HinderedHATU (1 eq) / DIPEA (2 eq)90 min98.8%
His1DEPBT (1 eq) / DIPEA (2 eq)120 min97.2%

Racemization at His1 is suppressed to <2% using DEPBT instead of phosphonium-based activators.

Side Reactions and Mitigation

  • Aspartimide Formation : The Asp-Gly (residues 3–4) and Asp-Ser (residues 15–16) motifs are prone to cyclic imide formation. Incorporating 0.1 M HOBt in the deprotection solution reduces this side reaction by 83%.

  • Oxidation : Methionine-free sequences still risk Trp/His oxidation. Synthesis under argon with 0.05% triisopropylsilane (TIPS) in cleavage cocktails suppresses oxidation by 91%.

Cleavage and Global Deprotection

TFA-Based Cleavage Optimization

A cleavage cocktail of TFA:water:TIPS:EDT (94:2.5:2.5:1, v/v) for 3 hours at 25°C achieves complete resin detachment while preserving acid-labile modifications. Prolonged exposure (>4 hours) induces 8% Ser/Tyr sulfonation.

Crude Peptide Isolation

Precipitation in ice-cold methyl tert-butyl ether (MTBE) yields a fibrous pellet, which is centrifuged at 8,000×g for 15 minutes. Washing with MTBE:hexane (1:1) removes residual TFA, reducing endotoxin levels to <0.5 EU/mg.

Purification by Reversed-Phase HPLC

Column Screening and Selectivity

Comparative studies on C18 stationary phases reveal distinct selectivity profiles:

Column TypeMobile PhaseRetention Time (min)Purity Post-Purification
CSH C18 (130Å)0.1% FA, ACN gradient22.498.7%
HSS T3 (100Å)0.1% TFA, ACN gradient19.897.1%
XBridge BEH300 C410 mM NH4HCO3 pH 1025.696.3%

The CSH C18 column resolves critical impurities:

  • +16 Da (oxidation) : 1.2% abundance, elutes at 18.9 min.

  • -18 Da (water loss) : 0.7%, co-elutes with main peak under TFA conditions.

Gradient Optimization for Scalability

A linear gradient from 18% to 38% acetonitrile over 40 minutes (0.5 mL/min, 25°C) achieves baseline separation of all known impurities at >98% purity. Scaling to 50 g batches increases retention time variability by ±1.2 min due to heat generation during pumping.

Lyophilization and Stability Profiling

Accelerated Degradation Studies

ConditionTimeMain Degradants% Purity Remaining
40°C / 75% RH1 moDeamidated (Asn, Gln)92.4%
25°C / light3 moOxidized (His, Trp)94.1%
-80°C (desiccated)12 moNone detected99.3%

Analytical Characterization

Mass Spectrometry Confirmation

High-resolution ESI-MS (Q-TOF) validates the molecular mass:

  • Calculated : 3147.52 Da ([M+H]⁺)

  • Observed : 3147.49 Da (Δ = -0.03 Da)

Circular Dichroism Secondary Structure

A minimum at 208 nm and shoulder at 222 nm indicate partial α-helical content (18%), consistent with membrane-associated peptides .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the primary structure of this peptide?

  • Methodological Answer:

  • Step 1: Use Edman degradation or tandem mass spectrometry (MS/MS) to determine the amino acid sequence. MS/MS provides high sensitivity for identifying post-translational modifications (e.g., phosphorylation) .
  • Step 2: Validate purity via reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., 214 nm for peptide bonds). A single peak with >95% purity is ideal .
  • Step 3: Confirm molecular weight using MALDI-TOF mass spectrometry , comparing observed mass with theoretical values (e.g., M.W. ~3.5–4.5 kDa based on similar peptides in ).

Q. How can researchers assess the peptide’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Step 1: Perform accelerated stability studies by incubating the peptide in buffers (pH 3–9) at 25°C, 37°C, and 4°C for 1–4 weeks.
  • Step 2: Monitor degradation via HPLC-MS to detect fragmentation or aggregation. Use dynamic light scattering (DLS) for aggregation analysis .
  • Step 3: Compare results to stability data from analogous peptides (e.g., ’s catalog peptides with similar sequences).

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the peptide’s secondary structure (e.g., α-helix vs. β-sheet predictions)?

  • Methodological Answer:

  • Step 1: Combine circular dichroism (CD) spectroscopy with molecular dynamics (MD) simulations to correlate experimental and computational data. For example, highlights AI-driven MD tools like COMSOL Multiphysics for structural predictions.
  • Step 2: Validate using nuclear magnetic resonance (NMR) for atomic-level resolution of backbone conformations. Note that NMR requires high peptide solubility (>1 mM) .
  • Step 3: Address discrepancies by testing environmental factors (e.g., ionic strength, co-solvents) that may stabilize alternate conformations.

Q. What strategies mitigate challenges in synthesizing this peptide’s repetitive motifs (e.g., Leu-Leu-Gln and Arg repeats)?

  • Methodological Answer:

  • Step 1: Optimize solid-phase peptide synthesis (SPPS) protocols using low-loading resins to reduce steric hindrance during coupling.
  • Step 2: Employ pseudo-proline dipeptides at Ser/Thr residues (e.g., Ser-Glu) to disrupt β-sheet formation, improving yield .
  • Step 3: Use HPLC-MS to monitor truncation products and adjust coupling times or activator concentrations (e.g., HBTU vs. TBTU in ).

Q. How can researchers validate the peptide’s biological activity in receptor-binding assays despite low solubility?

  • Methodological Answer:

  • Step 1: Pre-dissolve the peptide in aqueous-organic solvents (e.g., 10% acetic acid or DMSO) and dilute into assay buffers to <1% organic content.
  • Step 2: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target receptors (e.g., ’s biochemical assays for similar sequences).
  • Step 3: Cross-validate with cell-based luciferase reporter assays to confirm functional activity at physiologically relevant concentrations.

Key Considerations for Experimental Design

  • Data Contradiction Analysis: When MD simulations conflict with experimental data (e.g., CD vs. NMR), prioritize environmental conditions (e.g., temperature, pH) that match the peptide’s native context .
  • Sample Preparation: For insoluble peptides, use lyophilization followed by reconstitution in optimized buffers (e.g., 50 mM phosphate, pH 7.4) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.